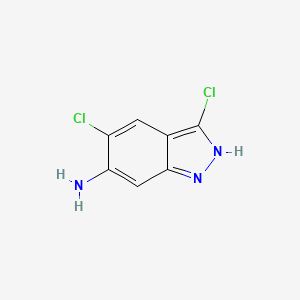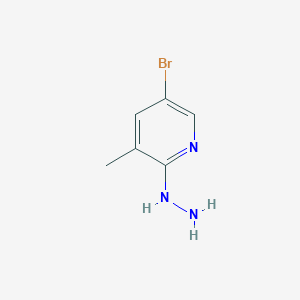
5-Bromo-2-hydrazinyl-3-methylpyridine
Übersicht
Beschreibung
“5-Bromo-2-hydrazinyl-3-methylpyridine” is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol. It is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Wissenschaftliche Forschungsanwendungen
-
Efficient Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : This study describes the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- Methods of Application : The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The reactions produced novel pyridine derivatives in moderate to good yield. These derivatives were studied using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
-
Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Scientific Field : Chemical Kinetics and Catalysis
- Application Summary : This research used an online Raman analysis technique to study the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester .
- Methods of Application : The bromination reaction used N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator .
- Results : The study found that the bromination reaction of MPE was a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
-
Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-2-methylpyridine was used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves a series of organic reactions .
- Results : The result is the production of 6,6’-dimethyl-3,3’-bipyridine .
-
Synthesis of Rupatadine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Methyl-3-(bromomethyl)pyridine is a key intermediate in the synthesis of rupatadine, a drug used in the treatment of seasonal and allergic rhinitis .
- Methods of Application : The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production .
- Results : The result is the production of rupatadine, a pharmaceutical compound .
Eigenschaften
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCYKIQCCAIZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazinyl-3-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

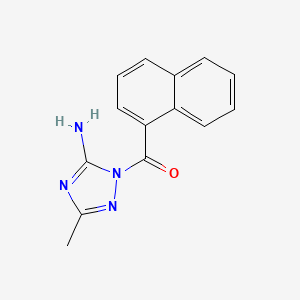
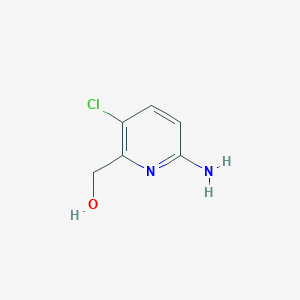
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)
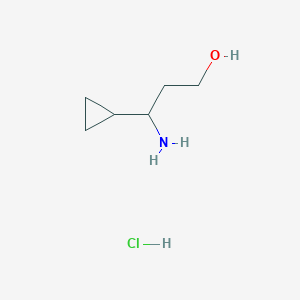
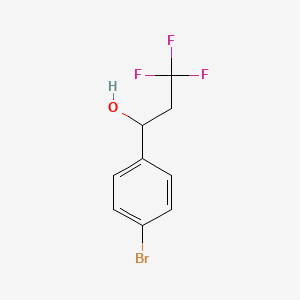
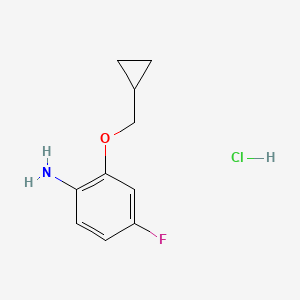
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
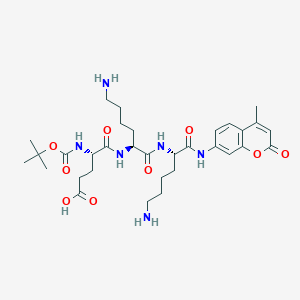
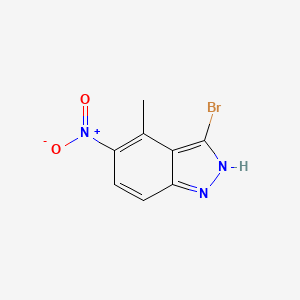
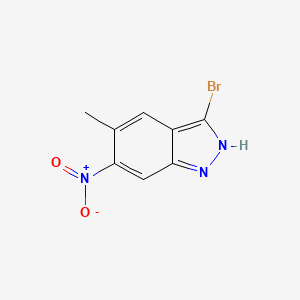
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
